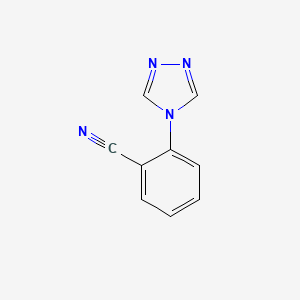

2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE

Descripción general

Descripción

2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE is a heterocyclic compound that features a triazole ring attached to a cyanobenzene moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine with formic acid and formamide at elevated temperatures (140° to 220°C) to form the triazole ring

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the triazole ring or the cyanobenzene moiety.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the triazole or benzene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while substitution reactions can introduce alkyl or aryl groups onto the benzene ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antifungal and Anticancer Properties

The compound is recognized for its potential as a lead compound in drug discovery, particularly for antifungal and anticancer agents. Research indicates that derivatives of 1,2,4-triazole exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer effects. For instance:

- Antifungal Activity : 1,2,4-triazole derivatives have been shown to possess significant antifungal properties against various fungal strains. A study highlighted that certain triazole derivatives displayed enhanced activity compared to standard antifungals like azoles .

- Anticancer Activity : The compound's structural features allow it to act as an aromatase inhibitor, which is crucial in the treatment of hormone-dependent breast cancer. Specifically, the derivative 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is noted for its effectiveness in inhibiting estrogen biosynthesis .

Agriculture

Fungicides

The antifungal properties of 2-(1,2,4-triazol-4-yl)benzonitrile make it a valuable candidate in agricultural applications. Its efficacy as a fungicide has been demonstrated in various studies:

- Field Studies : Research has indicated that triazole compounds can significantly reduce fungal infections in crops. For example, a series of studies have shown that these compounds can effectively inhibit the growth of pathogenic fungi such as Fusarium and Aspergillus species at low concentrations .

Materials Science

Polymer Development

The incorporation of triazole groups into polymer matrices has been explored to enhance material properties. The unique chemical structure of this compound allows for improved thermal stability and mechanical strength in polymer composites.

- Research Findings : Studies have demonstrated that polymers containing triazole units exhibit better resistance to thermal degradation when compared to their non-triazole counterparts. This makes them suitable for applications in high-performance materials.

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal efficacy of various 1,2,4-triazole derivatives against Candida species. The results showed that specific modifications to the triazole ring significantly enhanced antifungal activity, with some compounds exhibiting minimum inhibitory concentrations lower than those of existing antifungal drugs .

Case Study 2: Aromatase Inhibition

In clinical trials assessing the effectiveness of aromatase inhibitors in postmenopausal women with breast cancer, compounds derived from this compound demonstrated substantial reductions in estrogen levels. This led to improved outcomes in hormone-sensitive breast cancer treatment protocols .

Mecanismo De Acción

The mechanism of action of 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as casein kinase 2 (CSNK2), which plays a crucial role in viral replication . The triazole ring forms key hydrogen bonds with amino acid residues in the enzyme’s active site, thereby inhibiting its activity and preventing viral replication.

Comparación Con Compuestos Similares

1,2,3-Triazole: Another triazole isomer with different chemical properties and reactivity.

4-(4H-1,2,4-Triazol-4-yl)benzoic acid: A compound with similar structural features but different functional groups.

2-[1,2,4]Triazol-4-yl-ethylamine: A triazole derivative with applications in coordination chemistry.

Uniqueness: 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE is unique due to its combination of the triazole ring and cyanobenzene moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties .

Propiedades

Fórmula molecular |

C9H6N4 |

|---|---|

Peso molecular |

170.17 g/mol |

Nombre IUPAC |

2-(1,2,4-triazol-4-yl)benzonitrile |

InChI |

InChI=1S/C9H6N4/c10-5-8-3-1-2-4-9(8)13-6-11-12-7-13/h1-4,6-7H |

Clave InChI |

HETMGRVRXBYCOT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C#N)N2C=NN=C2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.